molecular formula C22H26N2O3 B3084261 [[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid CAS No. 1142211-81-1

[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid

Cat. No.: B3084261
CAS No.: 1142211-81-1
M. Wt: 366.5 g/mol
InChI Key: DAGMBPPMDAQSQH-UHFFFAOYSA-N
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Description

[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid is a synthetic organic compound featuring a piperidine ring substituted with a benzyl group at the 4-position. The molecule integrates a 2-oxoethyl linker connecting the piperidine nitrogen to a phenylamino-acetic acid moiety.

Properties

IUPAC Name

2-(N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-21(16-24(17-22(26)27)20-9-5-2-6-10-20)23-13-11-19(12-14-23)15-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGMBPPMDAQSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN(CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Formation of the Amino Acid Moiety: The amino acid moiety is introduced through a series of reactions, including amide bond formation and subsequent functional group transformations.

Industrial Production Methods

In an industrial setting, the production of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone or aldehyde groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenated compounds and strong bases or acids are typically used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used to study reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying interactions with biological targets.

    Medicine: It may be investigated for its potential therapeutic effects, including its role as a precursor to pharmacologically active compounds.

    Industry: The compound can be used in the development of new materials and as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid involves its interaction with specific molecular targets. The piperidine ring and the benzyl group may play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the nitrogen heterocycle (piperidine/piperazine) and the amino-acetic acid backbone. These variations influence molecular properties such as lipophilicity, solubility, and receptor affinity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic Acid and Analogs

Compound Name (CAS No.) Core Structure Substituent on Heterocycle Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic Acid (Not reported) Piperidine 4-Benzyl C22H25N3O3 379.45 Hypothesized CNS activity due to benzylpiperidine motif; potential protease/kinase inhibition.
[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic Acid (1142211-83-3) Piperidine 4-Ethoxycarbonyl C19H25N3O5 375.42 Enhanced metabolic stability; ester group may improve oral bioavailability.
[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic Acid (sc-305389) Piperazine 4-Acetyl C17H21N4O4 363.38 Increased polarity; used in kinase inhibitor research.
[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic Acid (1142205-18-2) Benzylamino (non-cyclic) 2,4-Dichlorobenzyl C17H16Cl2N2O3 367.23 Bioactive; utilized in antitumor and antimicrobial drug synthesis.
[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic Acid (1142204-93-0) Piperazine 4-Methyl C15H21N5O3 319.36 High solubility; applied in neurotransmitter modulation studies.

Key Observations:

Ethoxycarbonyl (): Introduces an ester group, which may confer metabolic resistance compared to labile amides. Dichlorobenzyl (): Electron-withdrawing chlorine atoms likely enhance receptor-binding specificity, common in antimicrobial agents.

Heterocycle Impact :

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) exhibit higher basicity and solubility due to the additional nitrogen, whereas piperidine-based compounds (Target, ) are more lipophilic.

Dichlorobenzyl analogs () demonstrate broad-spectrum bioactivity, highlighting the importance of halogenation in drug design .

Biological Activity

The compound [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid (CAS Number: 1142211-81-1) is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

General Information

  • Molecular Formula : C₁₈H₂₃N₂O₃
  • Molecular Weight : 366.46 g/mol
  • MDL Number : MFCD12027705
  • Hazard Classification : Irritant

Structural Characteristics

The compound features a piperidine ring, an oxoethyl group, and an amino acetic acid moiety, which may contribute to its biological properties.

Research indicates that compounds similar to [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid may exhibit various biological activities, such as:

  • Enzyme Inhibition : Studies have shown that derivatives of this compound can act as inhibitors of enzymes like α-amylase, which is crucial for carbohydrate metabolism and is a target for diabetes management .
  • Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, thereby mitigating oxidative stress-related diseases .

Therapeutic Implications

Given its structural features, this compound may have implications in treating conditions such as:

  • Diabetes : By inhibiting α-amylase, it could help regulate blood sugar levels.
  • Oxidative Stress Disorders : Its antioxidant properties may provide therapeutic benefits in conditions exacerbated by oxidative stress.

Study 1: Enzyme Inhibition

A study focused on the synthesis of thiosemicarbazone derivatives demonstrated that similar compounds exhibited significant inhibitory activity against α-amylase. The IC50 values ranged from 4.95 to 69.71 µM, indicating potential efficacy in managing diabetes .

Study 2: Antioxidant Activity

Another investigation evaluated the antioxidant capabilities of related compounds. The results indicated IC50 values for hydroxyl radical scavenging activity ranging from 28.30 to 64.66 µM, suggesting that these compounds could be effective in reducing oxidative damage .

Summary of Findings

Activity TypeIC50 Range (µM)Comparison Standard
α-Amylase Inhibition4.95 - 69.71Acarbose (21.55)
Hydroxyl Radical Scavenging28.30 - 64.66Vitamin C (60.51)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
Reactant of Route 2
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[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid

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